1,2,3-Thiadiazole Regioisomeric Advantage: Physicochemical Signature vs. 1,3,4-Thiadiazole Isosteres and the Nitrothiazole SAT Hit
The compound bears a 1,2,3-thiadiazole-4-carboxamide motif that is absent from the vast majority of kinase-targeted triazolopyridine carboxamides, which typically employ benzamides, pyridine carboxamides, or 1,3,4-thiadiazoles. The leading SAT inhibitor hit N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (IC50 = 48.6 μM against Salmonella typhimurium SAT) shares the identical 1,2,3-thiadiazole-4-carboxamide warhead but differs in the amine coupling partner [1]. Our target compound replaces the 5-nitrothiazol-2-amine with [1,2,4]triazolo[1,5-a]pyridin-8-amine, resulting in a tPSA shift to 116.80 Ų and LogP of 1.22, compared to the nitrothiazole hit's LogP of ~1.5 and higher PSA (~140 Ų) . This LogP reduction of ~0.3 units combined with the absence of the nitro group eliminates a potential toxicophore while preserving the 1,2,3-thiadiazole pharmacophore, making the compound a cleaner probe for SAT or related cysteine-biosynthesis targets .
| Evidence Dimension | Lipophilicity (cLogP) and tPSA |
|---|---|
| Target Compound Data | cLogP = 1.22; tPSA = 116.80 Ų |
| Comparator Or Baseline | N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (SAT hit): cLogP ≈1.5; tPSA ≈140 Ų (estimated from structure) |
| Quantified Difference | ΔLogP ≈ −0.3 (lower lipophilicity); ΔtPSA ≈ −23 Ų (lower polarity); absence of aromatic nitro group |
| Conditions | Computational calculation (ChemSrc data for target; PubChem structure-based estimates for comparator) |
Why This Matters
For a procurement decision where the goal is to probe cysteine biosynthesis without the confounding cytotoxicity of a nitroaromatic, the triazolopyridine derivative offers a rationally cleaner starting point based solely on its distinct physicochemical signature.
- [1] Pavone, M., Raboni, S., Marchetti, M., et al. Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a hit compound with serine acetyltransferase (SAT) inhibitory properties. Results in Chemistry 2022, 4, 100443. (Reports IC50 = 48.6 μM for the parent nitrothiazole SAT inhibitor.) View Source
